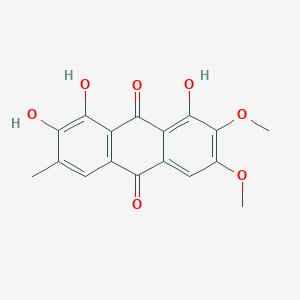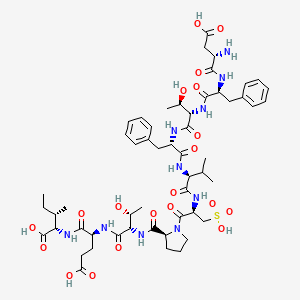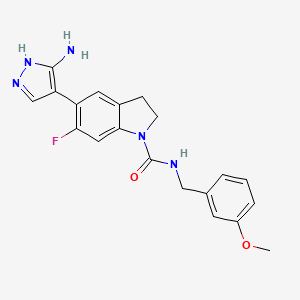
Rock-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Rock-IN-9 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound demonstrates favorable pharmacokinetic properties in mice, achieving high in vivo exposure and oral bioavailability at low doses .
Analyse Des Réactions Chimiques
Rock-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Rock-IN-9 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the ROCK signaling pathway and its role in various chemical processes.
Biology: this compound is used to investigate the effects of ROCK inhibition on cell proliferation, migration, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as glaucoma, cancer, and cardiovascular disorders due to its ability to modulate the ROCK pathway
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ROCK pathway.
Mécanisme D'action
Rock-IN-9 exerts its effects by inhibiting the activity of Rho-associated protein kinase. The ROCK signaling pathway is involved in various cellular events, including cell proliferation, cytoskeleton modulation, and cell adhesion . By inhibiting ROCK, this compound disrupts these processes, leading to changes in cell behavior and function. The molecular targets of this compound include the ROCK-I and ROCK-II isoforms, which are serine/threonine kinases involved in the phosphorylation of various substrates .
Comparaison Avec Des Composés Similaires
Rock-IN-9 is unique among ROCK inhibitors due to its specific pharmacokinetic properties and cytotoxicity profile. Similar compounds include:
Y-27632: Another ROCK inhibitor with similar effects on cell proliferation and cytoskeleton modulation.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
Netarsudil: A ROCK inhibitor used in the treatment of glaucoma.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .
This compound stands out due to its high in vivo exposure and oral bioavailability at lower doses, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C20H20FN5O2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
5-(5-amino-1H-pyrazol-4-yl)-6-fluoro-N-[(3-methoxyphenyl)methyl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C20H20FN5O2/c1-28-14-4-2-3-12(7-14)10-23-20(27)26-6-5-13-8-15(17(21)9-18(13)26)16-11-24-25-19(16)22/h2-4,7-9,11H,5-6,10H2,1H3,(H,23,27)(H3,22,24,25) |
Clé InChI |
YCJDCYVAPRKXDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CNC(=O)N2CCC3=CC(=C(C=C32)F)C4=C(NN=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



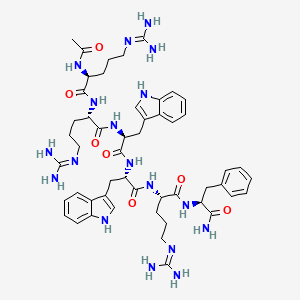
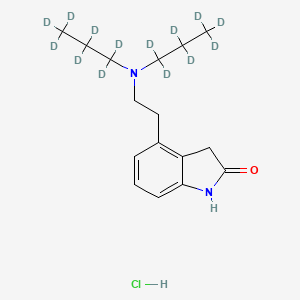
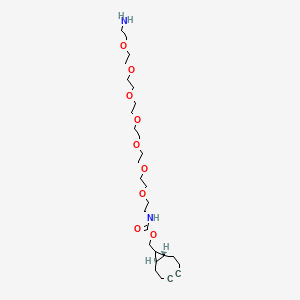
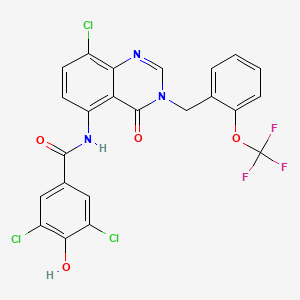

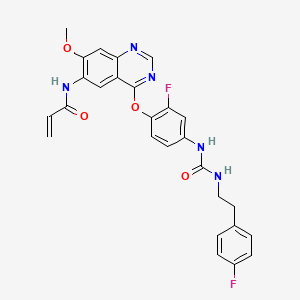
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
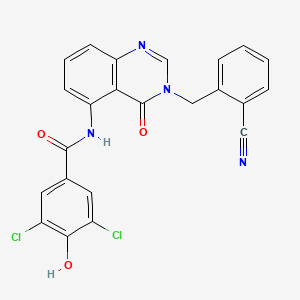
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
